4,6-Diamino-2-methoxypyrimidine-5-carbonitrile 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17592300
InChI: InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11)
SMILES:
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC17592300

Molecular Formula: C6H7N5O

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile -

Specification

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
IUPAC Name 4,6-diamino-2-methoxypyrimidine-5-carbonitrile
Standard InChI InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11)
Standard InChI Key PXHMHOCAKWONKO-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=C(C(=N1)N)C#N)N

Introduction

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family. It features a six-membered ring with nitrogen atoms, substituted with two amino groups, a methoxy group, and a cyano group. This compound has garnered significant attention in pharmaceutical chemistry due to its potential therapeutic applications, particularly in drug design and development.

Synthesis Methods

The synthesis of 4,6-diamino-2-methoxypyrimidine-5-carbonitrile can be achieved through several methodologies. A prominent method involves a three-component reaction combining α-cyanoketones, aldehydes, and guanidines in a one-pot sequence. This method allows for the efficient assembly of the target compound with moderate to excellent yields (45–89%) after purification processes such as column chromatography or crystallization.

Biological Activity and Applications

Research indicates that 4,6-diamino-2-methoxypyrimidine-5-carbonitrile exhibits significant biological activity, attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Its potential applications span various scientific fields, including medicinal chemistry, where it is studied for its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4,6-Diamino-2-methoxypyrimidine-5-carbonitrilePyrimidine ring with amino, methoxy, and cyano groupsPotential therapeutic applications in drug design
2-Amino-4-methylpyrimidineContains an amino group and a methyl groupKnown for its role in nucleic acid synthesis
4-Amino-2-thiouracilSubstituted uracil derivativeExhibits antiviral properties
5-FluorouracilFluorinated pyrimidine analogWidely used in cancer chemotherapy

The uniqueness of 4,6-diamino-2-methoxypyrimidine-5-carbonitrile lies in its specific substitution pattern, which enhances its biological activity compared to similar compounds.

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